

Ivermectin's Binding Affinity: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ivomec

Cat. No.: B10770092

[Get Quote](#)

A deep dive into the experimental data reveals ivermectin's high-affinity binding to parasitic ion channels and explores its interaction with viral proteins. This guide provides a comparative analysis of ivermectin's binding affinity to its target receptors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.

I. Comparative Binding Affinity of Ivermectin and Alternatives

Ivermectin's primary mode of action as an anthelmintic is through its high-affinity binding to glutamate-gated chloride channels (GluCl_s) in invertebrates, leading to paralysis and death of the parasite.^[1] In the context of its potential antiviral properties, the SARS-CoV-2 spike protein has been a major focus of investigation. The following tables summarize the quantitative binding data of ivermectin and its alternatives for these two key targets.

I.a. Antiparasitic Target: Glutamate-Gated Chloride Channels (GluCl_s)

Ivermectin exhibits exceptionally high affinity for GluCl_s, often in the picomolar to nanomolar range. This strong binding is fundamental to its potent anthelmintic activity. The data below compares ivermectin's binding affinity with that of moxidectin, another macrocyclic lactone.

Ligand	Target Receptor (Organism)	Experimental Method	Binding Affinity (Kd)	Efficacy (EC50)	Reference
Ivermectin	HcGluCl α subunit (Haemonchus contortus)	Radioligand Binding Assay	26 ± 12 pM	-	[2]
Ivermectin	HcGluCl β subunit (Haemonchus contortus)	Radioligand Binding Assay	70 ± 16 pM	-	[2]
Ivermectin	GluCl α 3B (Haemonchus contortus)	Radioligand Binding Assay	0.35 ± 0.1 nM	~0.1 ± 1.0 nM	
Ivermectin	GluCl (Caenorhabditis elegans)	Electrophysiology	-	140 nM	[3]
Moxidectin	GluCl α 3 (Cooperia oncophora)	Electrophysiology	-	0.2 μ M	[3]
Ivermectin	GluCl α 3 (Cooperia oncophora)	Electrophysiology	-	0.5 μ M	[3]

I.b. Antiviral Target: SARS-CoV-2 Spike Protein

The investigation into ivermectin's antiviral activity has largely focused on its potential to interact with the SARS-CoV-2 spike protein, a critical component for viral entry into host cells. While much of the comparative data comes from computational in silico studies, some experimental validation exists.

Ligand	Target Receptor	Experimental Method	Binding Affinity (Kd)	Binding Energy (ΔG , kcal/mol)	Reference
Ivermectin	SARS-CoV-2 Spike Protein (S1/S2)	Equilibrium Dialysis & DARTS	0.81 μ M	-	[4]
Ivermectin	SARS-CoV-2 Spike-ACE2 Complex	In silico Molecular Docking	-	-18	[5]
Ivermectin	SARS-CoV-2 Spike Protein	In silico Molecular Docking	-	-430.56	[6]
Remdesivir	SARS-CoV-2 Spike Protein	In silico Molecular Docking	-	-352.78	[6]
Favipiravir	SARS-CoV-2 Spike Protein	In silico Molecular Docking	-	Not specified	[7]

II. Experimental Protocols

The following are detailed methodologies for key experiments cited in the binding affinity studies.

II.a. Radioligand Binding Assay for GluCl Receptors

This protocol is a generalized procedure based on common practices for determining the binding affinity of ligands to GluCl receptors expressed in cell membranes.[8]

1. Membrane Preparation:

- Culture cells (e.g., COS-7) transiently expressing the target GluCl receptor subunit.

- Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) containing protease inhibitors.
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
- Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
- Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
- Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Binding Assay:

- In a 96-well plate, combine the prepared cell membranes (typically 10-50 µg of protein), a fixed concentration of radiolabeled ivermectin (e.g., [³H]ivermectin), and varying concentrations of the unlabeled competitor compound (cold ivermectin or other test ligands).
- Incubate the mixture at a controlled temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

- Determine non-specific binding by including a high concentration of unlabeled ivermectin in some wells.
- Subtract non-specific binding from total binding to obtain specific binding.

- Plot the specific binding as a function of the competitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
- Calculate the dissociation constant (K_d) of the radioligand from saturation binding experiments or the inhibition constant (K_i) of the competitor using the Cheng-Prusoff equation.

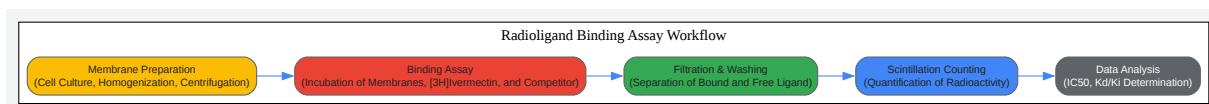
II.b. Isothermal Titration Calorimetry (ITC) for Protein-Ligand Interaction

ITC directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event in a single experiment.

1. Sample Preparation:

- Express and purify the target protein (e.g., SARS-CoV-2 spike protein) to a high degree of homogeneity.
- Prepare a concentrated solution of the ligand (e.g., ivermectin) in the same buffer as the protein. It is crucial that the buffer solutions are identical to minimize heat of dilution effects.
- Thoroughly degas both the protein and ligand solutions to prevent air bubbles during the experiment.

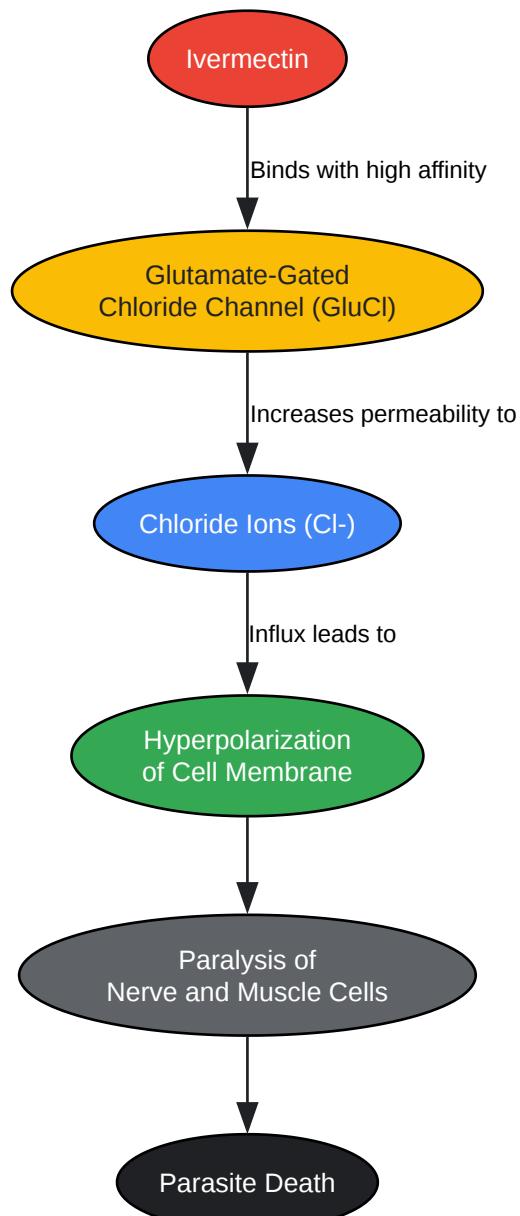
2. ITC Experiment:


- Load the protein solution into the sample cell of the ITC instrument.
- Load the ligand solution into the injection syringe.
- Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.
- Perform an initial small injection to avoid artifacts from syringe placement, followed by a series of injections of the ligand into the protein solution.
- The instrument measures the heat released or absorbed after each injection.

3. Data Analysis:

- Integrate the raw data peaks to obtain the heat change per injection.
- Plot the heat change against the molar ratio of ligand to protein.
- Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH).
- The dissociation constant (Kd) is the reciprocal of the binding constant (1/Ka). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: $\Delta G = -RT\ln(Ka) = \Delta H - T\Delta S$.

III. Visualizing Molecular Interactions and Experimental Processes


To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

[Click to download full resolution via product page](#)

Radioligand Binding Assay Workflow

Ivermectin's Mechanism of Action on GluCl Channels

[Click to download full resolution via product page](#)

Ivermectin's Mechanism on GluCl Channels

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-affinity ivermectin binding to recombinant subunits of the *Haemonchus contortus* glutamate-gated chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moxidectin and the avermectins: Consanguinity but not identity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Analysis of SARS-CoV-2 Spike Protein and Ivermectin Interaction [mdpi.com]
- 5. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative binding efficacy of Ivermectin and Remdesivir against the spike protein of Omicron variants: An in silico perspective | Indian Journal of Biochemistry and Biophysics (IJBB) [or.niscpr.res.in]
- 7. Molecular Docking Reveals Ivermectin and Remdesivir as Potential Repurposed Drugs Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- To cite this document: BenchChem. [Ivermectin's Binding Affinity: A Comparative Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10770092#validation-of-ivermectin-s-binding-affinity-to-target-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com